REACTION_SMILES
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[CH3:6][C:7]([CH2:8][n:9]1[n:10][cH:11][cH:12][cH:13]1)([CH3:14])[CH3:15].[O:16]=[CH:17][N:18]([CH3:19])[CH3:20].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[CH3:6][C:7]([CH2:8][n:9]1[n:10][cH:11][c:12]([CH:17]=[O:16])[cH:13]1)([CH3:14])[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)Cn1cccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CC(C)(C)Cn1cc(C=O)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |